Butyl 3-cinnamamidobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

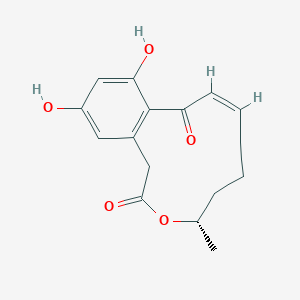

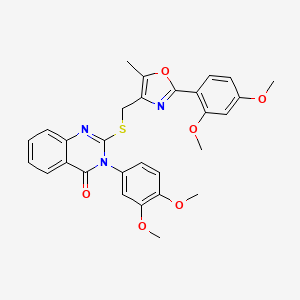

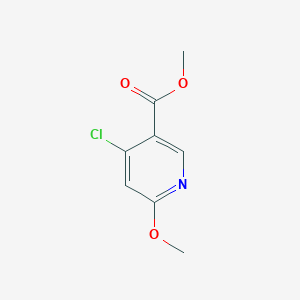

Butyl 3-cinnamamidobenzoate is a chemical compound that belongs to the class of cinnamate derivatives. It is widely used in the production of cosmetics, sunscreens, and pharmaceuticals due to its UV-absorbing properties.

Wissenschaftliche Forschungsanwendungen

Effects of Butyl Paraben on Reproductive Systems

Butyl paraben, a compound structurally related to butyl esters, has been shown to have adverse effects on the male reproductive system. It damaged the late steps of spermatogenesis in mice, indicating potential endocrine-disrupting activities (S. Oishi, 2002). Similar studies have confirmed these findings, showing decreased sperm number and motility in offspring maternally exposed to butyl paraben (K. Kang et al., 2002).

Organocatalytic Efficiency in Organic Solvents

Research into N-heterocyclic carbenes (NHCs), which can be derived from similar structural precursors to Butyl 3-cinnamamidobenzoate, shows that these compounds' stability and catalytic efficiency are significantly affected by the solvent environment. This insight could be relevant for considering this compound's potential applications in catalysis or organic synthesis (M. Feroci et al., 2015).

Environmental Persistence and Toxicity of Parabens

Butyl paraben's environmental persistence and potential for endocrine disruption have been highlighted in various studies. Despite its widespread use, there is growing concern about its fate and behavior in aquatic environments and potential health risks. Methylparaben and propylparaben predominate in environmental samples, reflecting their common use in consumer products. The persistence of these compounds, including butyl paraben derivatives, raises questions about their long-term effects on ecosystems and human health (Camille Haman et al., 2015).

Ionic Liquids in Organic Synthesis

Ionic liquids, such as those based on imidazolium salts, have been studied for their potential as green solvents in organic synthesis and bioprocess operations. These findings may suggest a context for researching this compound's solubility, reactivity, or stability in similar ionic liquid environments for various applications (S. Cull et al., 2000).

Wirkmechanismus

Target of Action

Butyl 3-cinnamamidobenzoate primarily targets the enzyme benzoate 4-hydroxylase (CYP53) . This enzyme is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi . Because this enzyme is unique to fungi, it is a promising drug target in fungal pathogens .

Mode of Action

The compound interacts with its target, the active site of the enzyme CYP53A15 . The interaction between this compound and the enzyme results in the inhibition of the enzymatic activity of CYP53A15 . This inhibition disrupts the normal functioning of the enzyme, thereby affecting the metabolic processes in which the enzyme is involved .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of aromatic compounds in fungi . Specifically, the compound inhibits the enzyme CYP53A15, which is involved in the detoxification of benzoate . Benzoate is a key intermediate in the metabolism of aromatic compounds in fungi . Therefore, the inhibition of CYP53A15 disrupts this metabolic pathway, leading to downstream effects such as the accumulation of toxic intermediates or the depletion of essential metabolites .

Pharmacokinetics

The physicochemical properties of a molecule can provide insights into its potential adme properties . For instance, a molecule’s lipophilicity and hydrophilicity balance can influence its absorption and distribution in the body

Result of Action

The molecular effect of this compound’s action is the inhibition of the enzyme CYP53A15 . This inhibition disrupts the normal functioning of the enzyme, thereby affecting the metabolic processes in which the enzyme is involved . On a cellular level, this can lead to the disruption of normal cellular functions, potentially leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals or substances can affect the compound’s action . Additionally, factors such as temperature, pH, and the presence of light can also influence the compound’s stability and efficacy

Eigenschaften

IUPAC Name |

butyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-3-14-24-20(23)17-10-7-11-18(15-17)21-19(22)13-12-16-8-5-4-6-9-16/h4-13,15H,2-3,14H2,1H3,(H,21,22)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWJIAHYCDLNTG-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

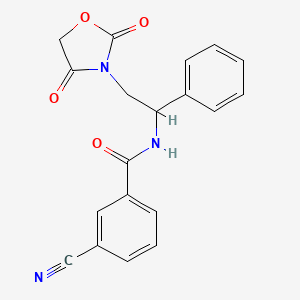

![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)

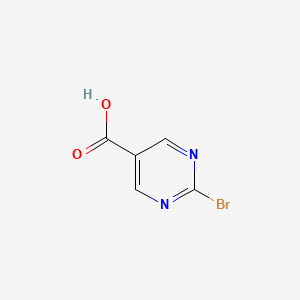

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2537254.png)

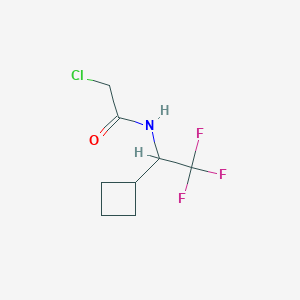

![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)

![1-(4-Bromophenyl)sulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2537271.png)